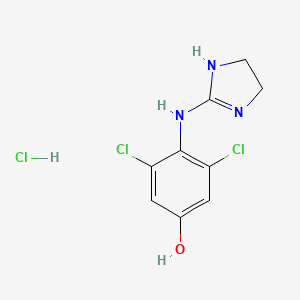

4-Hydroxy Clonidine Hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Hydroxy Clonidine Hydrochloride is a chemical compound with the molecular formula C9H10Cl3N3O It is a derivative of clonidine, a well-known alpha-2 adrenergic agonist used primarily for its antihypertensive properties

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy Clonidine Hydrochloride typically involves the hydroxylation of clonidine. This process can be achieved through various chemical reactions, including the use of specific reagents and catalysts to introduce the hydroxyl group at the desired position on the clonidine molecule .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis processes. These processes are optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required standards .

化学反応の分析

Types of Reactions: 4-Hydroxy Clonidine Hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice .

Major Products Formed: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups .

科学的研究の応用

Pharmacological Profile

4-Hydroxy clonidine is formed through the metabolism of clonidine, primarily mediated by the cytochrome P450 enzyme CYP2D6. This metabolic pathway plays a crucial role in determining the pharmacokinetics and pharmacodynamics of clonidine and its derivatives, influencing their therapeutic efficacy and safety profiles .

Therapeutic Applications

1. Hypertension Management

- Mechanism : Like clonidine, 4-hydroxy clonidine functions as an agonist at alpha-2 adrenergic receptors, leading to decreased sympathetic outflow and reduced blood pressure.

- Clinical Evidence : Studies indicate that both clonidine and its metabolites can effectively lower blood pressure in hypertensive patients, particularly those resistant to other antihypertensive therapies .

2. Attention Deficit Hyperactivity Disorder (ADHD)

- Use : 4-Hydroxy clonidine has been explored as an adjunctive treatment for ADHD, particularly in patients who experience side effects from stimulant medications.

- Research Findings : Clinical trials have shown that clonidine can help manage ADHD symptoms, with 4-hydroxy clonidine contributing to these effects through its sedative properties .

3. Pain Management

- Application : The compound has been studied for its analgesic properties, particularly in managing severe cancer pain when used in conjunction with opioids.

- Case Studies : Clinical evaluations have demonstrated that 4-hydroxy clonidine can enhance analgesic effects and reduce opioid requirements .

4. Withdrawal Symptoms

- Indications : 4-Hydroxy clonidine is investigated for alleviating withdrawal symptoms from opioids and other substances.

- Supportive Data : Evidence suggests that it can mitigate symptoms associated with opioid withdrawal, offering a potential therapeutic avenue for addiction treatment .

Comparative Efficacy Table

| Application | Clonidine Efficacy | 4-Hydroxy Clonidine Efficacy | Notes |

|---|---|---|---|

| Hypertension | High | Moderate | Effective for resistant hypertension |

| ADHD | Moderate | Potentially beneficial | Used as adjunct therapy |

| Pain Management | High | High | Enhances opioid analgesia |

| Opioid Withdrawal | High | Moderate | Reduces withdrawal symptoms |

Case Studies

- Hypertension in Pregnant Women

- ADHD Treatment Protocols

- Pain Management in Cancer Patients

作用機序

The mechanism of action of 4-Hydroxy Clonidine Hydrochloride involves its interaction with alpha-2 adrenergic receptors. By binding to these receptors, the compound inhibits the release of norepinephrine, leading to a decrease in sympathetic outflow from the central nervous system. This results in reduced blood pressure and heart rate . The molecular targets include the alpha-2A receptor subtype, which is primarily found in the prefrontal cortex .

類似化合物との比較

Clonidine: The parent compound, used primarily for its antihypertensive properties.

Xylazine: A veterinary sedative with similar alpha-2 adrenergic agonist properties.

Uniqueness: 4-Hydroxy Clonidine Hydrochloride is unique due to the presence of the hydroxyl group, which can significantly alter its pharmacological properties compared to its parent compound, clonidine. This modification can lead to differences in receptor binding affinity, metabolic stability, and overall efficacy in various applications .

生物活性

4-Hydroxy clonidine hydrochloride is a significant metabolite of clonidine, a centrally acting α-2 adrenergic agonist primarily used in treating hypertension. Understanding the biological activity of 4-hydroxy clonidine is crucial for elucidating its pharmacological effects, therapeutic potentials, and metabolic pathways.

4-Hydroxy clonidine exerts its biological effects primarily through its action as an α-2 adrenergic agonist . This mechanism involves:

- Central Nervous System Effects : By stimulating α-2 adrenergic receptors in the brain, it inhibits the release of norepinephrine, leading to reduced sympathetic outflow. This results in decreased heart rate and blood pressure, similar to its parent compound, clonidine .

- Peripheral Actions : It may also influence peripheral vascular resistance and cardiac output, contributing to its antihypertensive properties.

Pharmacokinetics

The pharmacokinetics of 4-hydroxy clonidine are influenced by various factors:

- Metabolism : The primary metabolic pathway for clonidine involves hydroxylation by cytochrome P450 enzymes, particularly CYP2D6, which accounts for approximately two-thirds of the metabolic activity leading to the formation of 4-hydroxy clonidine. Other enzymes involved include CYP1A2 and CYP3A4/5 .

- Clearance : Studies indicate that the clearance of clonidine, and consequently its metabolites like 4-hydroxy clonidine, can be significantly altered during pregnancy due to increased CYP2D6 activity .

Biological Activity Overview

Clinical Implications

The clinical implications of 4-hydroxy clonidine's biological activity are significant:

- Hypertension Management : It is used in managing hypertension, particularly in patients who may benefit from reduced sympathetic tone .

- Neuropathic Pain : Emerging evidence suggests that it may have applications in treating neuropathic pain due to its analgesic properties .

- Adverse Effects : Common adverse effects associated with clonidine also apply to its metabolite, including sedation, dry mouth, and orthostatic hypotension. Understanding these effects is vital for clinical management .

Case Studies and Research Findings

Several studies have explored the pharmacological profile and clinical applications of 4-hydroxy clonidine:

- CYP Enzyme Activity Study : A study demonstrated that CYP2D6 is crucial for the metabolism of clonidine to 4-hydroxy clonidine, highlighting the importance of genetic variability in drug metabolism among individuals .

- Pregnancy Pharmacokinetics : Research indicated that pregnant women exhibit increased clearance rates for clonidine due to enhanced CYP2D6 activity, which could lead to altered dosing requirements for effective blood pressure control during pregnancy .

- Neuropathic Pain Management Study : Clinical trials have shown that 4-hydroxy clonidine can provide effective pain relief in patients with neuropathic pain conditions, suggesting a broader therapeutic application beyond hypertension management .

特性

IUPAC Name |

3,5-dichloro-4-(4,5-dihydro-1H-imidazol-2-ylamino)phenol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2N3O.ClH/c10-6-3-5(15)4-7(11)8(6)14-9-12-1-2-13-9;/h3-4,15H,1-2H2,(H2,12,13,14);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBONCQPFTCTEHM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)NC2=C(C=C(C=C2Cl)O)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl3N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。